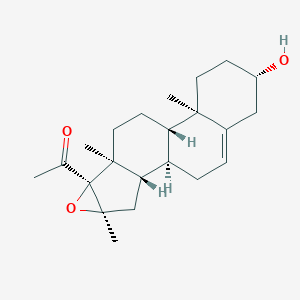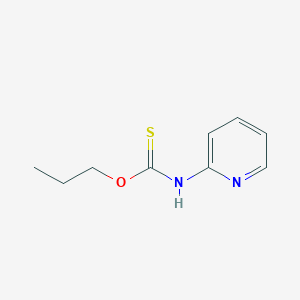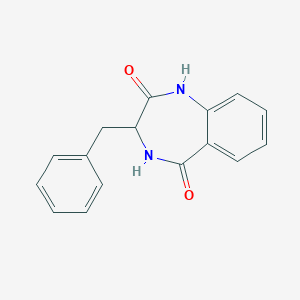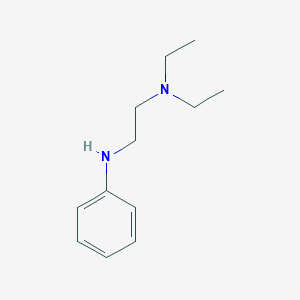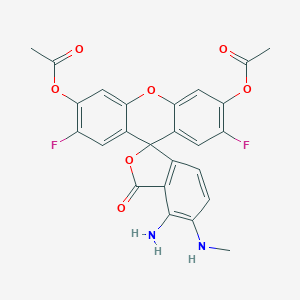
Daf-FM DA
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of DAF-FM DA is complex and involves several functional groups. The empirical formula is C25H18F2N2O7 and the molecular weight is 496.42 . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
This compound reacts with NO to form a fluorescent compound. This reaction is used to detect the presence of NO in cells . The fluorescence quantum yield of DAF-FM is approximately 0.005, but increases about 160-fold, to approximately 0.81, after reacting with nitric oxide .Physical and Chemical Properties Analysis
This compound is a cell-permeable fluorescent probe. It is more sensitive to nitric oxide (NO) compared with DAF-2 and is more photo-stable and less pH sensitive . The fluorescence quantum yield of DAF-FM is approximately 0.005, but increases about 160-fold, to approximately 0.81, after reacting with nitric oxide .Wissenschaftliche Forschungsanwendungen
Knochenbildung bei Zebrafischen
DAF-FM DA wird als Lebendfarbstoff eingesetzt, um Stickstoffoxid (NO) in Zellen nachzuweisen, das für die Knochenbildung unerlässlich ist. Bei Zebrafischen hilft es, frühe Zentren der Knochenbildung anzuzeigen und befindet sich überwiegend in Bereichen der laufenden Knochenbildung, einschließlich der Knochenmatrix und der Notochordscheide .
Nachweis von reaktiven Sauerstoffspezies in Pilzen
Die Verbindung wird verwendet, um die Produktion von NO in Reaktion auf die Exposition gegenüber einem Antimykotikum in Aspergillus fumigatus zu bestimmen. Diese Anwendung ist bedeutsam für das Verständnis der zellulären Reaktionen von Pilzen auf verschiedene Antimykotika und Stressbedingungen .
Bewertung der NO-Produktion in Lymphoblasten
This compound wird zur Bewertung der NO-Produktion in transaldolase-defizienten Lymphoblasten mittels Durchflusszytometrie eingesetzt. Dies ist besonders wichtig für die Untersuchung genetischer Störungen, die den Pentosephosphatweg betreffen .
Neurotrophinstimulation in Neuronen
Forscher verwenden this compound, um die NO-Anhäufung in embryonalen kortikalen Neuronen nach Neurotrophinstimulation zu detektieren. Diese Anwendung ist entscheidend für die Untersuchung der neuronalen Entwicklung und der Auswirkungen von neurotrophen Faktoren .
In-vivo-Bildgebung bei Zebrafischen
Die Verbindung wird auch für die In-vivo-Bildgebung von NO bei Zebrafischen verwendet. Dies ermöglicht die Visualisierung physiologischer Prozesse, die NO in einem lebenden Organismus betreffen, und liefert Einblicke in die Entwicklungsbiologie .
Angiogenese bei Mäusen
This compound erleichtert die intravitalmikroskopische Detektion der NO-Generierung, die mit Angiogenese bei Mäusen verbunden ist. Diese Anwendung ist entscheidend für das Verständnis der Rolle von NO bei der Neubildung von Blutgefäßen während verschiedener physiologischer und pathologischer Prozesse .
Wirkmechanismus
Target of Action
The primary target of DAF-FM DA (4-Amino-5-Methylamino-2’,7’-Difluorofluorescein Diacetate) is Nitric Oxide (NO) . Nitric Oxide is a free radical and a key cellular signaling molecule, involved in various physiological and pathological processes .
Mode of Action
This compound is essentially non-fluorescent until it reacts with NO . Once inside the cell, intracellular esterases cleave off the diacetate groups, converting this compound into DAF-FM . The freed probe then reacts with Nitric Oxide to form a fluorescent benzotriazole . This reaction results in a significant increase in fluorescence, making it possible to detect and quantify low concentrations of NO .
Biochemical Pathways
Instead, it provides a means to measure the levels of NO, which plays a crucial role in various biochemical pathways, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
This compound is cell-permeant and passively diffuses across cellular membranes . Once inside the cell, it is deacetylated by intracellular esterases to become DAF-FM . The fluorescence quantum yield of DAF-FM is 0.005, but increases about 160-fold, to 0.81, after reacting with nitric oxide .
Result of Action
The result of this compound’s action is the formation of a fluorescent benzotriazole derivative when it reacts with NO . This fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers . This allows for the quantification of low concentrations of NO in cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the fluorescence of DAF-FM is stable above pH 5.5 . Also, buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution . Furthermore, this compound should be stored at -20°C, desiccated, and protected from light to maintain its stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
DAF-FM DA plays a significant role in biochemical reactions, particularly in the detection of nitric oxide . It interacts with nitric oxide to form a fluorescent benzotriazole . This interaction is crucial as this compound itself only has weak fluorescence, but it produces intense fluorescence when it reacts with nitric oxide .
Cellular Effects
This compound can permeate the cell membrane (cell-permeable). Once inside the cell, it can be catalyzed by intracellular esterases to form DAF-FM, which cannot permeate the cell membrane . This property allows this compound to influence cell function by enabling the detection of nitric oxide levels within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with nitric oxide. This compound is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . The fluorescence quantum yield of DAF-FM is approximately 0.005, but it increases about 160-fold, to approximately 0.81, after reacting with nitric oxide .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the fluorescence of this compound becomes more stable and less likely to quench compared to DAF-2 diacetate, making it more suitable for detection .
Metabolic Pathways
This compound is involved in the nitric oxide signaling pathway. It reacts with nitric oxide, a signaling molecule involved in various physiological processes, to form a fluorescent benzotriazole .
Transport and Distribution
This compound can freely diffuse across cellular membranes. Once inside the cell, it is converted to a cell-impermeant form by intracellular esterases .
Subcellular Localization
The subcellular localization of this compound is not restricted to a specific compartment or organelle. It can freely diffuse across cellular membranes and is present wherever nitric oxide is produced within the cell .
Eigenschaften
IUPAC Name |
[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHTVRRVVEMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376348 | |
| Record name | DAF-FM DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254109-22-3 | |
| Record name | 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254109-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAF-FM DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



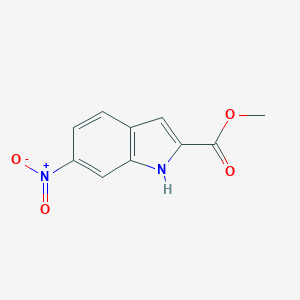
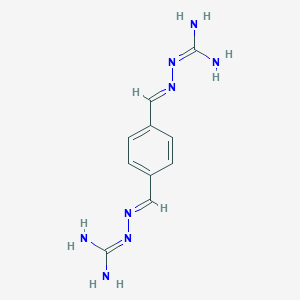
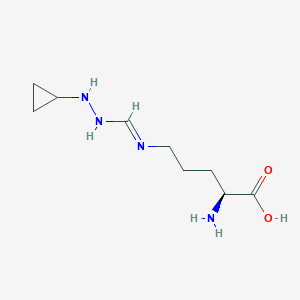
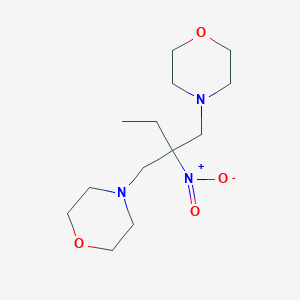
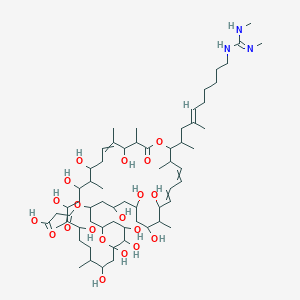
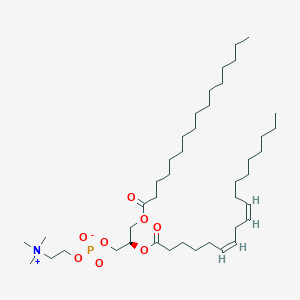
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)


